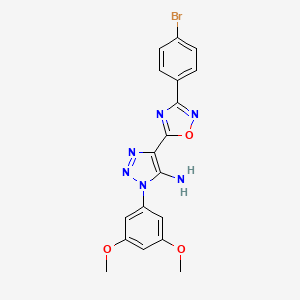

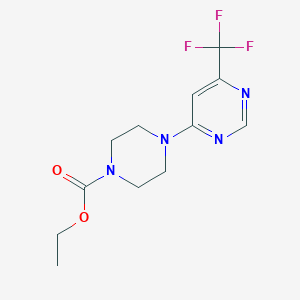

![molecular formula C17H12ClN3 B2517429 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline CAS No. 313534-09-7](/img/structure/B2517429.png)

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]quinoline compounds involves different methodologies. For instance, novel pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds were synthesized starting from 2-chloro-3-formylquinoline. These compounds were obtained as N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction was observed during the synthesis of a derivative with two methylene groups, leading to the formation of a new tetracyclic ring system . Additionally, C-nucleoside analogs of pyrazolo[3,4-b]quinoxaline were prepared by dehydration of a polyhydroxyalkyl chain, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. NMR techniques, infrared, and high-resolution mass spectroscopy were employed to fully characterize the phosphonic acid compounds and their precursors . The structure and anomeric configuration of the C-nucleoside analogs were determined by high-resolution NMR spectroscopy . X-ray diffraction data further confirmed the proposed structures of the novel tetracyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]quinoline derivatives can lead to unexpected reactions, as seen in the intramolecular cyclization and phosphonylation reaction that resulted in a tetracyclic ring system . Additionally, the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride was achieved through a 1,3-dipolar cycloaddition reaction, indicating the potential for these compounds to participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-substituted pyrazolo[3,4-b]quinoline derivatives were analyzed by recording their solution absorption and emission spectra in various solvents. The emission and longest wavelength absorption bands, quantum yield of emission, and its lifetime were studied, revealing tendencies in the linearity of the correlation coefficient when comparing different substituents on the quinoline ring . This suggests that the substituents have a significant impact on the optical properties of these compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications :

- Kim et al. (1990) reported the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline hydrochloride through the 1,3-dipolar cycloaddition reaction involving 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide (Kim et al., 1990).

- Hennig et al. (1990) described the synthesis of Pyrazolo[3,4-b]quinolines from 4-aroyl-5-chloropyrazoles, providing insights into reaction mechanisms and intermediate products (Hennig et al., 1990).

Optical and Photovoltaic Properties :

- Khachatryan et al. (2006) studied the optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines, analyzing their emission spectra and quantum yield, which could be relevant in photovoltaic applications (Khachatryan et al., 2006).

- Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic-inorganic photodiode fabrication, demonstrating their potential in solar energy technologies (Zeyada et al., 2016).

Pharmaceutical and Biological Applications :

- Aboul‐Enein et al. (2001) synthesized new pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity, indicating their potential in developing new antimicrobial agents (Aboul‐Enein et al., 2001).

Structural and Molecular Studies :

- Kumara et al. (2016) conducted molecular and supramolecular structural studies on arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, which included derivatives of pyrazolo[3,4-b]quinolines. Their work contributes to the understanding of the structural properties of these compounds (Kumara et al., 2016).

Chemical Properties and Reaction Mechanisms :

- Meth-Cohn et al. (1981) provided extensive insights into the versatile synthesis of quinolines and related fused pyridines, part of which involves derivatives of 2-chloroquinoline-3-carbaldehydes (Meth-Cohn et al., 1981).

Direcciones Futuras

The future directions for research on “6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and development of their applications as fluorescent sensors and biologically active compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

The exact mode of action of 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This could result in altered cellular processes, although the specifics of these interactions and changes are currently unknown .

Biochemical Pathways

Given the structural similarity to other pyrazolo[3,4-b]pyridines, it may influence a variety of pathways

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site .

Result of Action

Based on the actions of similar compounds, it may lead to changes in cellular function or viability

Propiedades

IUPAC Name |

6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDUNTIBQSGAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)